REACTION_CXSMILES
|
COCCCN.[CH2:7]1[O:9][CH2:8]1.C[O:11][CH2:12][CH2:13][N:14]([CH2:18][CH2:19]O)[CH2:15][CH2:16][OH:17]>>[CH3:7][O:9][CH2:8][CH2:19][CH2:18][N:14]([CH2:15][CH2:16][OH:17])[CH2:13][CH2:12][OH:11]
|
Name
|
|
Quantity
|
665.5 g
|
Type
|
reactant
|
Smiles
|
COCCCN
|
Name
|
|
Quantity
|
624 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCN(CCO)CCO
|
Name
|
Example 5 ( i )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COCCCN(CCO)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |